4,5alpha-Dihydro-6beta-methyltestosterone propionate
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Overview
Description
17beta-Hydroxy-6beta-methyl-5alpha-androstan-3-one propionate is a steroid ester and a 3-oxo-5alpha-steroid.
Scientific Research Applications
Metabolic Transformations : Research shows that various testosterone analogues, including 4-methyltestosterone, undergo metabolic transformations such as hydroxylation at specific positions (e.g., 6beta-position) when incubated with hydroxylating agents like the fungus Fusarium culmorum (Świzdor & Kołek, 2005). Similarly, the metabolism of anabolic steroids by human recombinant cytochrome P450 enzymes, including CYP3A4, has been studied, revealing specific metabolic pathways and products (Rendic, Nolteernsting, & Schänzer, 1999).
Biological and Biochemical Applications : Various studies have explored the applications of testosterone and its analogues in different biological contexts. For instance, studies have examined the binding of testosterone analogues to receptors, such as androgen receptors, and their effects on gene transcription in neuronal cells (Pak et al., 2005). Additionally, the impact of these compounds on specific tissues like the prostate gland has been researched, providing insights into their potential therapeutic applications (Lesser & Bruchovsky, 1974).
Enzymatic Interactions and Inhibition : The interactions of testosterone analogues with enzymes such as aldoketoreductases in abdominal adipose tissue have been investigated. This research sheds light on the inactivation mechanisms of potent androgens and their conversion into inactive forms, which has implications for understanding fat distribution and metabolism in men (Blouin et al., 2006).
properties
CAS RN |
4419-88-9 |
---|---|
Product Name |
4,5alpha-Dihydro-6beta-methyltestosterone propionate |
Molecular Formula |
C23H36O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(5R,6R,8R,9S,10S,13S,14S,17S)-6,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C23H36O3/c1-5-21(25)26-20-7-6-17-16-12-14(2)19-13-15(24)8-10-22(19,3)18(16)9-11-23(17,20)4/h14,16-20H,5-13H2,1-4H3/t14-,16+,17+,18+,19-,20+,22-,23+/m1/s1 |
InChI Key |
OIHORBOMFNFQBP-CMMFVDGISA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)C)C |
SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CC(C4C3(CCC(=O)C4)C)C)C |
Other CAS RN |
4419-88-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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